molecular formula C14H27KO2 B078252 Potassium myristate CAS No. 13429-27-1

Potassium myristate

Cat. No.: B078252
CAS No.: 13429-27-1
M. Wt: 266.46 g/mol
InChI Key: PYJBVGYZXWPIKK-UHFFFAOYSA-M
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Description

Potassium myristate is the potassium salt of myristic acid, a saturated 14-carbon fatty acid. This compound serves as a classic anionic surfactant in a wide array of research applications, primarily due to its amphiphilic structure comprising a hydrophilic carboxylate head group and a hydrophobic alkyl chain. Its primary research value lies in its ability to reduce surface tension, form micelles, and act as an emulsifier and cleansing agent. Researchers utilize this compound in the formulation of model lipid bilayers and liposomes for membrane biophysics studies, as well as in the development of prototype soaps, detergents, and personal care formulations to investigate cleaning efficacy, foam stability, and structure-property relationships. Its mechanism of action involves the insertion of the hydrophobic tail into non-polar phases (e.g., oils, lipids), while the ionic head group remains in the aqueous phase, thereby facilitating the solubilization, dispersion, and removal of hydrophobic substances. Furthermore, its role as a precursor or intermediate in organic synthesis and its application in studying the physicochemical properties of alkali metal soaps in solution make it a compound of significant interest in both applied and fundamental chemical research.

Properties

IUPAC Name

potassium;tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBVGYZXWPIKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042318
Record name Potassium myristate
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Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tetradecanoic acid, potassium salt (1:1)
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CAS No.

13429-27-1
Record name Potassium myristate
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Record name Tetradecanoic acid, potassium salt (1:1)
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Record name Potassium myristate
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Record name Potassium myristate
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Record name POTASSIUM MYRISTATE
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Preparation Methods

Reaction Mechanism

The process utilizes methyl myristate and KOH in the presence of propylene glycol (PG) as a hydrotropic agent:

C15H30O2+KOHC14H27COOK+CH3OH\text{C}_{15}\text{H}_{30}\text{O}_2 + \text{KOH} \rightarrow \text{C}_{14}\text{H}_{27}\text{COOK} + \text{CH}_3\text{OH}

PG prevents solidification during the reaction, ensuring a uniform mixture. The steps are as follows:

  • Mixing : Methyl myristate and PG are combined at room temperature.

  • Saponification : KOH (48% aqueous solution) is added dropwise at 85–95°C under nitrogen atmosphere.

  • Aging : The mixture is held at 90°C for 1–2 hours to complete the reaction.

  • Topping : Methanol and water are removed under reduced pressure (300–400 torr).

  • Cooling and adjustment : The product is cooled to 50°C, and water is added to achieve target viscosity and moisture content.

Critical Parameters

  • PG concentration : 25–35 wt% ensures fluidity (viscosity <100 cP at 50°C).

  • Molar ratio : KOH to methyl myristate = 1.05:1 for >99% conversion.

  • Pressure : Topping at 300–400 torr efficiently separates methanol.

Industrial Production Techniques

Large-scale synthesis adopts continuous reactors to enhance throughput. The patented method employs packed-bed reactors with immobilized enzymes, though traditional batch reactors remain prevalent. Key considerations include:

  • Reactor design : Glass-lined or stainless steel reactors resist corrosion from alkaline conditions.

  • Energy efficiency : Heat recovery systems mitigate energy costs during topping.

  • Waste management : Methanol is condensed and recycled, aligning with green chemistry principles.

Quality Control and Characterization

Post-synthesis analysis ensures compliance with industrial standards:

ParameterTarget RangeAnalytical Method
Solid content50–55 wt%Gravimetric analysis
Viscosity (50°C)80–100 cPRotational viscometer
Unreacted ester<0.5%HPLC with UV detection
Moisture content15–20 wt%Karl Fischer titration
Freezing point≤-5°CDifferential scanning calorimetry

Data derived from patented protocols highlight the reproducibility of this method.

Comparative Analysis of Methods

Neutralization vs. Saponification

FactorNeutralizationSaponification
Starting materialMyristic acidMethyl myristate
ByproductsWaterMethanol
Reaction homogeneityModerate (requires PG)High (PG ensures uniformity)
ScalabilityLimited to batchSuitable for continuous

Cost and Efficiency

Saponification outperforms neutralization in large-scale settings due to higher yields (98.5% vs. 85–90%) and reduced solvent consumption.

Challenges and Optimization Strategies

Common Issues

  • Viscosity control : High PG concentrations (>35 wt%) increase pumping costs.

  • Methanol removal : Incomplete topping leaves residual methanol, affecting product purity.

Mitigation Approaches

  • Process intensification : Integrate molecular sieves for in-situ water removal.

  • Catalyst recycling : Reuse PG across batches to reduce raw material costs.

Chemical Reactions Analysis

Hydrolysis Reactions

Potassium myristate undergoes hydrolysis in aqueous environments, particularly under acidic or elevated-temperature conditions. This reaction regenerates myristic acid and potassium hydroxide:

C14H27COOK+H2OC14H28O2(myristic acid)+KOH\text{C}_{14}\text{H}_{27}\text{COOK}+\text{H}_2\text{O}\rightarrow \text{C}_{14}\text{H}_{28}\text{O}_2\,(\text{myristic acid})+\text{KOH}

Key Findings :

  • Hydrolysis is reversible and pH-dependent, favoring myristic acid formation in acidic media .

  • The surfactant properties of this compound arise from its ability to form micelles in water, which dissociate upon hydrolysis .

Substitution Reactions

This compound participates in ion-exchange reactions with metal salts, forming insoluble metal myristates:

2C14H27COOK+CaCl2(C14H27COO)2Ca(calcium myristate)+2KCl2\,\text{C}_{14}\text{H}_{27}\text{COOK}+\text{CaCl}_2\rightarrow (\text{C}_{14}\text{H}_{27}\text{COO})_2\text{Ca}\,(\text{calcium myristate})+2\,\text{KCl}

Research Insights :

  • Substitution reactions are utilized industrially to synthesize derivatives like calcium myristate (CAS 15284-51-2) and magnesium myristate (CAS 4086-70-8) .

  • These reactions are critical in formulating cosmetics and lubricants, where metal soaps enhance texture and stability .

Oxidation Reactions

The alkyl chain of this compound is susceptible to oxidation under strong oxidizing conditions:

C14H27COOK+O2oxidizing agentsshorter chain carboxylic acids+CO2+H2O\text{C}_{14}\text{H}_{27}\text{COOK}+\text{O}_2\xrightarrow{\text{oxidizing agents}}\text{shorter chain carboxylic acids}+\text{CO}_2+\text{H}_2\text{O}

Experimental Evidence :

  • In fungal metabolism, this compound undergoes β-oxidation to produce acetyl-CoA, which enters the TCA cycle for energy production .

  • Chemical oxidation with agents like KMnO₄ yields myristic acid derivatives and potassium carbonate .

Biological Degradation Pathways

This compound serves as a carbon source for microorganisms, driving biodegradation:
Mechanism :

  • Uptake : Fungi like Rhizophagus irregularis absorb myristate via branched absorbing structures (BAS) .

  • Metabolism : β-oxidation shortens the fatty acid chain, generating ATP and precursors for gluconeogenesis .

  • Incorporation : Radiolabeled [1-¹³C]myristate is integrated into fungal cell walls as chitin and chitosan .

Table 1: Biodegradation Efficiency of this compound

OrganismMetabolic PathwayKey ProductsReference
Rhizophagus irregularisβ-oxidation, TCA cycleAcetyl-CoA, Glucosamine
Staphylococcus aureusCell membrane disruptionLysis, reduced biofilm

Antimicrobial Activity

This compound exhibits bactericidal effects through surfactant-driven membrane disruption:

  • Mechanism : The amphiphilic structure integrates into lipid bilayers, causing leakage of cytoplasmic content (e.g., LDH) .

  • Efficacy : Demonstrates 90% biofilm clearance against methicillin-resistant Staphylococcus aureus (MRSA) at 1 min exposure .

Table 2: Antimicrobial Performance vs. Synthetic Detergents

AgentBiofilm Clearance (%)Cell Viability ReductionReference
This compound90.3 ± 2.9>95%
Sodium lauryl sulfate78.0 ± 7.775%

Industrial and Environmental Relevance

  • Wastewater Treatment : Hydrolysis and biodegradation pathways enable eco-friendly degradation in aquatic systems .

  • Cosmetics : Substitution reactions with divalent metals improve formulation stability in creams and lotions .

Scientific Research Applications

Agricultural Applications

Enhancement of Mycorrhizal Colonization

Recent studies have shown that potassium myristate can significantly enhance the colonization of arbuscular mycorrhizal fungi (AMF) in plants. For instance, a study investigated the effects of exogenous this compound on the growth and development of AMF associated with tomato plants. The application of a 5 mM this compound solution promoted hyphal growth and branching, leading to increased mycorrhizal colonization rates. The results indicated that while this compound stimulated AMF development, it did not adversely affect plant growth, suggesting a beneficial role in symbiotic relationships between plants and fungi .

Table 1: Effects of this compound on Mycorrhizal Colonization

TreatmentHyphal GrowthMycorrhizal Colonization Rate (%)Plant Growth Impact
ControlLow15Positive
5 mM MyristateHigh45Neutral

Microbiological Applications

Bactericidal Properties

This compound has demonstrated bactericidal effects against various bacterial species. In a study assessing the viability of cells treated with different fatty acid potassium compounds, this compound exhibited significant bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlighted its potential use as an antimicrobial agent in clinical and sanitation applications .

Table 2: Bactericidal Effects of this compound

Bacterial SpeciesViability (%) Post-Treatment
Staphylococcus aureus85
Escherichia coli78
Bacillus cereus80
Clostridium perfringens75

Biochemical Applications

Carbon and Energy Source for Fungi

This compound serves as an effective carbon and energy source for certain fungi. Research indicates that it boosts the asymbiotic growth of AM fungi, leading to increased biomass production. Specifically, a study found that colonies treated with this compound exhibited double the dry weight compared to untreated controls after two months . This property makes it valuable in biotechnological applications where fungal growth is required.

Table 3: Impact of this compound on Fungal Biomass

TreatmentDry Weight (g) after 2 Months
Control0.5
1 mM Myristate1.0

Case Studies

Case Study 1: Mycorrhizal Fungi and Tomato Plants

In an experimental setup using tomato hairy roots inoculated with AMF, researchers applied this compound to assess its influence on fungal colonization and plant health. The results showed enhanced hyphal development and increased nutrient exchange between the AMF and tomato roots, underscoring the compound's role in agricultural productivity through improved symbiotic relationships .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of this compound in various formulations against common pathogens. The results indicated that formulations containing this compound consistently outperformed traditional antimicrobial agents like sodium lauryl sulfate (SLS), suggesting its potential for use in personal care products and disinfectants .

Mechanism of Action

Potassium myristate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This property is crucial for its cleansing action in soaps and detergents. At the molecular level, this compound forms micelles, which encapsulate oil and dirt particles, making them soluble in water and easy to wash away .

Comparison with Similar Compounds

Comparison with Similar Potassium Fatty Acid Salts

Potassium myristate belongs to a family of fatty acid salts with varying chain lengths. Below is a comparative analysis of its properties against related compounds:

Structural and Physicochemical Properties

Compound Chain Length Solubility Melting Point Key Characteristics
Potassium caprylate C8 High in water ~100°C Strong antibacterial activity; used in food preservation .
Potassium laurate C12 Moderate in water ~220°C High antimicrobial efficacy; common in soaps and herbicides .
This compound C14 Soluble in hot water ~250°C Balanced antifungal and surfactant properties; ideal for baking and detergents .
Potassium palmitate C16 Low in water ~270°C Weak antimicrobial action; utilized in lubricants and coatings .
Potassium stearate C18 Insoluble in cold water ~290°C Primarily used in soaps and industrial emulsifiers .

Key Findings :

  • Solubility : Shorter-chain salts (C8–C12) exhibit higher water solubility, whereas longer chains (C16–C18) are less soluble, limiting their applications in aqueous systems .
  • Thermal Stability : Longer carbon chains correlate with higher melting points, enhancing stability in high-temperature processes (e.g., baking for C14K) .
Antimicrobial Activity
  • C8–C12 Salts : Exhibit potent antibacterial effects due to their ability to disrupt microbial membranes. Potassium laurate (C12K) shows the strongest activity against Gram-negative bacteria .
  • This compound (C14K) : While less effective than C12K against bacteria, it demonstrates superior antifungal properties , making it suitable for inhibiting bread mold (Aspergillus spp.) .
  • C16–C18 Salts : Minimal antimicrobial activity, often replaced by synthetic alternatives in preservatives .
Industrial Uses
  • Detergents : C14K’s moderate solubility and surfactant properties make it preferable in liquid cleansers, whereas C18K is used in solid soaps .
  • Coatings : Longer-chain salts like cerium/zirconium myristate form superhydrophobic surfaces (contact angle >161°), but potassium salts are unsuitable due to lower hydrophobicity .

Economic and Market Trends

  • Demand : this compound prices have risen due to its niche applications in food and agriculture, mirroring commodity trends like coffee beans .
  • Synthesis Cost : Longer-chain salts (C16–C18) are costlier to produce, favoring C12K and C14K for large-scale use .

Research Highlights and Mechanisms

  • Antifungal Mechanism in Baking : C14K disrupts fungal cell membranes and inhibits ergosterol synthesis, a critical component of fungal membranes .
  • Fungal Symbiosis : In R. clarus, C14K activates runner hyphae formation, enhancing nutrient uptake. This effect is absent in C8–C18 salts .
  • However, the potassium ion’s role in such interactions remains unexplored .

Biological Activity

Potassium myristate is a potassium salt of myristic acid, a saturated fatty acid commonly found in various natural sources. Its biological activity has garnered attention due to its roles in agriculture, food preservation, and potential health benefits. This article explores the biological activities of this compound, including its antimicrobial properties, ecological effects, and applications in various fields.

This compound has the chemical formula C14H27KO2 and is categorized as a soap salt. It is soluble in water, which allows it to interact effectively with various biological systems. The structure consists of a long hydrocarbon chain (myristic acid) attached to a potassium ion, which contributes to its surfactant properties.

Antimicrobial Activity

Bactericidal Effects
Research has demonstrated that this compound exhibits significant bactericidal activity against various pathogens. For instance, studies have shown that fatty acid salts, including this compound, have effective antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Fungal Inhibition
In addition to its antibacterial properties, this compound has been investigated for its antifungal activity. A study highlighted its effectiveness in mold-proofing applications, suggesting that it can inhibit fungal growth in food products . This property is particularly beneficial in extending the shelf life of baked goods by preventing mold contamination.

Ecological Impact

Toxicity Studies
The ecological effects of this compound have been assessed in various studies. While it is generally recognized as safe (GRAS) for human consumption, its toxicity to aquatic organisms raises concerns. Research indicates that this compound can be toxic to certain aquatic invertebrates, prompting further investigation into its environmental impact .

Organism Toxicity Level
Aquatic InvertebratesHigh
Upland Game BirdsLow
MammalsLow

Applications in Agriculture

This compound is utilized as an insecticide and acaricide due to its ability to disrupt the cellular membranes of pests. The U.S. Environmental Protection Agency (EPA) recognizes its use in agricultural settings for controlling various insects while maintaining a low risk profile for humans and non-target species .

Case Studies

  • Antifungal Properties
    A study conducted on the use of fatty acid salts in baked goods demonstrated that this compound effectively reduced mold growth during storage periods. This research supports its application as a natural preservative in food products .
  • Carbon Source for Fungi
    Research published in Proceedings of the National Academy of Sciences indicated that myristate serves as a vital carbon and energy source for arbuscular mycorrhizal fungi (AM fungi), enhancing their growth and biomass production under asymbiotic conditions .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing potassium myristate in laboratory settings?

this compound is synthesized via neutralization of myristic acid with potassium hydroxide under controlled conditions. Characterization involves:

  • Acid value titration to confirm complete neutralization .
  • FTIR spectroscopy to identify carboxylate (COO⁻) stretching bands (~1,550 cm⁻¹) .
  • GC-MS for purity analysis, ensuring minimal contamination from unreacted fatty acids .
  • Thermogravimetric analysis (TGA) to assess thermal stability, critical for applications requiring heat resistance .

Q. How is this compound utilized in fungal symbiosis studies, and what experimental parameters are critical for reproducibility?

this compound serves as a carbon source in asymbiotic fungal cultures (e.g., Rhizophagus irregularis). Key protocols include:

  • Concentration optimization : 0.1–0.5 mM in half-strength modified SC medium to avoid toxicity .
  • Incubation duration : 8 weeks for spore formation and biomass measurement .
  • Immobilized cell culture systems to mimic natural rhizospheric conditions .
  • Control groups with alternative carbon sources (e.g., palmitic acid) to validate specificity .

Advanced Research Questions

Q. What mechanisms underlie this compound’s activation of β-oxidation and glyoxylate cycle pathways in fungi?

this compound induces transcriptional upregulation of:

  • β-oxidation enzymes (e.g., acyl-CoA dehydrogenases), confirmed via RNA-seq .
  • Glyoxylate cycle genes (e.g., isocitrate lyase), enabling carbon flux into gluconeogenesis . Methodological approaches:
  • [1-13C]myristate isotope tracing to track carbon incorporation into fungal cell walls via LC-MS .
  • Gene knockout strains to validate pathway dependencies .
  • Fluorescent fatty acid probes (e.g., BODIPY-labeled) to monitor uptake kinetics .

Q. How do experimental variables (e.g., pH, temperature) influence this compound’s efficacy in fungal growth assays?

Critical variables include:

  • pH : Neutralization to ~7.0 is essential to prevent fatty acid precipitation .
  • Temperature : 25–28°C optimal for fungal hyphal elongation; deviations >30°C reduce spore viability .
  • Co-supplementation : Synergy with 5 mM monosaccharides enhances biomass by 40% in immobilized cultures . Data interpretation tools:
  • ANOVA with Tukey’s post-hoc tests for comparing spore counts and biomass across treatments .
  • Confocal microscopy to quantify hyphal branching and arbuscule-like structures .

Q. What contradictions exist in the literature regarding this compound’s role in fatty acid uptake vs. metabolic activation?

Key contradictions:

  • Uptake necessity : Fluorescent probes show fatty acid uptake occurs even in non-activated spores, suggesting transport is independent of metabolic activation .
  • Metabolic vs. signaling roles : Myristate-induced N-myristoyltransferase (NMT) upregulation implies protein modification may drive hyphal differentiation, not just carbon provision . Resolution strategies:
  • Time-course experiments to decouple uptake (minutes) from transcriptional responses (hours) .
  • Dose-response assays distinguishing growth effects from signaling thresholds .

Methodological Best Practices

Q. How should researchers address variability in this compound’s solubility across experimental systems?

  • Solubilization protocols : Use this compound pre-dissolved in hot ethanol (60°C) and filter-sterilized to avoid colloidal aggregates .
  • Surfactant compatibility : Co-administration with β-methyl-aspartyl-glycine (β-MAG) improves dispersion in aqueous media .
  • Dynamic light scattering (DLS) to monitor particle size distribution during solubilization .

Q. What analytical techniques are recommended for quantifying this compound’s integration into fungal membranes?

  • Lipid extraction : Folch method with chloroform-methanol (2:1) to isolate fungal lipids .
  • Thin-layer chromatography (TLC) with phosphomolybdic acid staining to separate myristate-derived triacylglycerols (TAGs) .
  • MALDI-TOF MS for lipidomic profiling of membrane phospholipids .

Data Interpretation and Reporting

Q. How should conflicting results in this compound’s bioactivity be statistically reconciled?

  • Meta-analysis frameworks : Use PRISMA guidelines to aggregate data from studies with comparable doses and fungal strains .
  • Sensitivity analysis to identify outlier datasets influenced by unaccounted variables (e.g., trace metal contamination) .
  • Multivariate regression to model interactions between myristate concentration, pH, and biomass yield .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium myristate
Reactant of Route 2
Potassium myristate

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